8-Cyano-2-tetralone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
7-oxo-6,8-dihydro-5H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-3H,4-6H2 |
InChI Key |
CFPIPLXRBHAICB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Cyano 2 Tetralone and Its Precursors
Strategies for Constructing the 2-Tetralone (B1666913) Core with 8-Substitution
The construction of the 2-tetralone core, particularly with substitution at the 8-position, has been a subject of extensive research, leading to the development of several innovative synthetic strategies. These methods are pivotal for creating the foundational structure upon which 8-cyano-2-tetralone is built.
Friedel-Crafts Acylation-Cyclization Approaches for Tetralone Formation
The Friedel-Crafts reaction is a cornerstone in the synthesis of tetralones. semanticscholar.org This methodology typically involves two key steps: an initial acylation of an aromatic compound followed by an intramolecular cyclization to form the fused ring system.
One common approach begins with the Friedel-Crafts acylation of a substituted benzene (B151609) derivative with a dicarboxylic acid anhydride, such as succinic anhydride. semanticscholar.org This is followed by a reduction, often a Clemmensen reduction, and then an acid-promoted intramolecular cyclization to yield the tetralone core. semanticscholar.org For instance, the synthesis of a tetralone can be initiated from 2-methylanisole (B146520) and succinic anhydride, proceeding through Friedel-Crafts acylation, Clemmensen reduction, and subsequent acid-promoted intramolecular cyclization. semanticscholar.org
Another variation involves the intramolecular Friedel-Crafts acylation of an open-chain acid. semanticscholar.org This classic reaction is instrumental in creating the chiral tetralone scaffold necessary for the synthesis of various natural products. semanticscholar.org Triflic acid has also been effectively used as a catalyst in Friedel-Crafts reactions involving lactones, leading to high yields of pure phenyltetralone derivatives. koreascience.kr
A route adaptable for 8-substituted-2-tetralones starts from α-tetralone, which undergoes Friedel-Crafts acylation with a suitably substituted aryl halide. vulcanchem.com Subsequent selective reduction of the naphthalene (B1677914) ring system can lead to the desired 2-tetralone. vulcanchem.com
| Starting Materials | Key Steps | Catalyst/Reagents | Product Type |
| 2-methylanisole, Succinic anhydride | Friedel-Crafts acylation, Clemmensen reduction, Acid-promoted intramolecular cyclization | AlCl₃, Zn(Hg)/HCl, Acid | Substituted 1-tetralone (B52770) |
| Substituted (S)-2-arylpropanol | Mesylation, Alkylation, Hydrolysis, Decarboxylation, Friedel-Crafts reaction | Lipase, Diethylmalonate | Chiral tetralone |
| 4-phenyltetrahydrofuran-2-one, Benzene | Friedel-Crafts alkylation/acylation | Triflic acid | 4-phenyltetralone |
| α-Tetralone, Cyanated aryl halide | Friedel-Crafts acylation, Selective reduction | Lewis acid, Na/EtOH | This compound precursor |
Diels-Alder and Radical Cyclization Reactions in Tetralone Synthesis
The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been ingeniously applied to the synthesis of 2-tetralone derivatives. cdnsciencepub.com This pericyclic reaction offers a route to complex polycyclic structures in a single step.
A notable example is a tandem aldol (B89426) condensation-Diels-Alder-aromatization sequence. cdnsciencepub.comresearchgate.net In this one-pot process, in situ generated dienes react with a dienophile like diethyl acetylenedicarboxylate. cdnsciencepub.com The resulting cycloadduct spontaneously aromatizes to produce highly substituted 2-tetralones in high yields. cdnsciencepub.com This approach has been facilitated by aminofunctionalized silica-coated Fe₃O₄ nanoparticles as a catalyst. cdnsciencepub.com
Radical cyclization reactions provide an alternative pathway to the tetralone framework. semanticscholar.orgbeilstein-journals.org These reactions often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an aromatic ring. For instance, δ-aryl-β-dicarbonyl compounds can be oxidized by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to generate radicals that cyclize to form 2-tetralones. beilstein-journals.org The success of this cyclization depends on the stability of the resulting cyclohexadienyl radical intermediates. beilstein-journals.org Another example is the radical cyclization of bicyclic diones using tributyltin hydride (n-Bu₃SnH) and AIBN to afford tricyclic diones, which are precursors to tetralone systems. nih.gov
| Reaction Type | Key Features | Reagents/Catalysts | Outcome |
| Diels-Alder | Tandem aldol condensation-Diels-Alder-aromatization | Aminofunctionalized silica-coated Fe₃O₄ nanoparticles | Polysubstituted 2-tetralones |
| Radical Cyclization | Oxidation of δ-aryl-β-dicarbonyls | Cerium(IV) ammonium nitrate (CAN) | Substituted 2-tetralones |
| Radical Cyclization | Cyclization of bicyclic diones | n-Bu₃SnH, AIBN | Tricyclic dione (B5365651) precursors |
Transition Metal-Catalyzed Cyclization Pathways for 2-Tetralones
Transition metal catalysis has emerged as a versatile and efficient strategy for the synthesis of 2-tetralones. beilstein-journals.org These methods often offer high selectivity and functional group tolerance.
Palladium-catalyzed intramolecular α-arylation is a key method for constructing the 2-tetralone skeleton. researchgate.netacs.org This reaction typically involves the cyclization of a precursor containing an aryl halide and a dicarbonyl moiety. researchgate.net Another palladium-catalyzed approach is the Suzuki coupling of a triflate derivative of 2-tetralone with a suitable boronic acid, followed by an acid-mediated cyclization to yield 8-aryl-2-tetralones. vulcanchem.comacs.org
Ruthenium(II)-catalyzed [4+2] annulation of arenes, such as oxime-derivatized tetralones, with iodonium (B1229267) ylides represents a modern approach to constructing polycyclic systems containing a tetralone core. mdpi.com Similarly, rhodium(III)-catalyzed olefinic [4+2] cyclization of α,β-unsaturated amides with iodonium ylides can produce dihydroquinoline-2,5-diones, which are structurally related to the tetralone framework. mdpi.com Copper(II)-catalyzed cyclization of enynones also provides a pathway to tetralone and tetrahydronaphthylimine structures. researchgate.net
| Metal Catalyst | Reaction Type | Starting Materials | Product |
| Palladium | Intramolecular α-arylation | 2-(2-bromoaryl)-1,3-dicarbonyl compounds | 2-Tetralone analogues |
| Palladium | Suzuki coupling/cyclization | 2-Tetralone triflate, Arylboronic acid | 8-Aryl-2-tetralones |
| Ruthenium(II) | [4+2] annulation | Oxime-derivatized tetralone, Iodonium ylide | Tetracyclic pyridine-N-oxide |
| Copper(II) | Cyclization of enynone | Enynones | Tetralone and tetrahydronaphthylimine |
Regioselective Functionalization of Tetralone Rings for 8-Position Installation
Introducing a substituent specifically at the 8-position of a pre-existing tetralone ring requires highly regioselective methods. Directing group strategies are often employed to achieve this selectivity.
For instance, cobalt(III)-catalyzed C-H functionalization has been used for the regioselective modification of isoquinolones, with deuteration studies suggesting a reversible C-H activation step at the C8 position. acs.org Similarly, ruthenium-catalyzed deoxygenative regioselective C8-H arylation of quinoline (B57606) N-oxides with arylboronic esters has been developed. researchgate.net
Another approach involves the transformation of a substituent already present on the aromatic ring. For example, a methoxy (B1213986) group can be converted to other functionalities. The synthesis of 8-methoxy-α-tetralone from 5-methoxy-α-tetralone has been achieved through a multi-step sequence involving reduction, benzoylation, oxidation, tosylation, and finally detosylation. produccioncientificaluz.org The regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate, followed by acidic hydrolysis, yields 8-aminotetral-1-one, which can then be converted to an 8-halotetralone. researchgate.net
| Method | Key Transformation | Reagents/Catalyst | Outcome |
| C-H Functionalization | Regioselective C8 arylation | Ru catalyst, Arylboronic esters | C8-arylated quinolines |
| Substituent Transformation | Conversion of 5-methoxy to 8-methoxy | PDC, TBHP, TsCl, NaI, Zn | 8-methoxy-α-tetralone |
| Oxidation/Hydrolysis | Conversion of N-acetylamino to amino | KMnO₄, Acid | 8-aminotetral-1-one |
Ring Transformation Reactions for 2-Tetralone Synthesis
Ring transformation reactions offer an unconventional yet powerful route to the 2-tetralone scaffold. These methods involve the rearrangement or reconstruction of a starting ring system into the desired bicyclic structure.
A metal-free, ultrasound-assisted approach involves the ring transformation of 2H-pyran-2-ones. researchgate.netthieme-connect.com In this process, spirocyclic ketals are formed by reacting 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal, which then undergo acid-mediated hydrolysis to yield highly functionalized 2-tetralones. researchgate.netthieme-connect.com The reaction is initiated by the nucleophilic attack of a carbanion generated from the ketone onto the pyran-2-one ring. thieme-connect.com
Ring expansion reactions also provide a pathway to related structures. For example, 2,3-benzotropone can be synthesized from α-tetralone via a ring expansion involving dihalocarbene addition to an enol ether intermediate. beilstein-journals.org
| Starting Material | Key Reaction | Conditions | Product |
| 2H-Pyran-2-ones | Ring transformation with a spirocyclic ketone | Base, Ultrasound, Acid hydrolysis | Functionalized 2-tetralones |
| α-Tetralone | Ring expansion | Dihalocarbene addition, Dehydrohalogenation | 2,3-Benzotropone |
Introduction of the Cyano Group at the 8-Position
Once the 8-substituted-2-tetralone core is established, the final step is the introduction of the cyano group at the 8-position. This is typically achieved through the conversion of a pre-existing functional group.
The Sandmeyer reaction is a classic and widely used method for this transformation. numberanalytics.comlscollege.ac.inwikipedia.org This reaction involves the diazotization of an amino group, followed by treatment with a copper(I) cyanide salt to introduce the cyano group. lscollege.ac.inwikipedia.org Therefore, the synthesis of 8-amino-2-tetralone is a crucial prerequisite. This can be accomplished, for example, by the reduction of 8-nitro-2-tetralone (B1508173). benchchem.com The nitration of a tetralone precursor, followed by reduction of the nitro group to an amine, sets the stage for the Sandmeyer reaction. benchchem.com For instance, 8-aminotetral-1-one has been converted to 8-halotetralones via diazotization and subsequent treatment with copper halides, a process that can be adapted for cyanation. researchgate.net
An alternative to the Sandmeyer reaction is nucleophilic aromatic substitution, although this is less common for introducing a cyano group onto an unactivated aromatic ring. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or copper cyanide, have also been developed for the cyanation of aryl halides and triflates, and could potentially be applied to an 8-halo-2-tetralone precursor. nih.gov
| Precursor | Reaction | Reagents | Product |
| 8-Amino-2-tetralone | Sandmeyer reaction | NaNO₂, HCl, CuCN | This compound |
| 8-Nitro-2-tetralone | Reduction followed by Sandmeyer reaction | H₂/Pd-C or Raney Ni, then NaNO₂, HCl, CuCN | This compound |
| 8-Halo-2-tetralone | Palladium-catalyzed cyanation | Pd catalyst, Zn(CN)₂ or CuCN | This compound |
Cyanation of Tetralone Enamines: Mechanistic and Scope Considerations
The Stork enamine reaction is a well-established method for the α-alkylation of ketones. This strategy can be adapted for the cyanation of tetralones. The process begins with the formation of an enamine by reacting a tetralone with a secondary amine. This enamine intermediate possesses nucleophilic character at the α-carbon, enabling it to react with an electrophilic cyanating agent.
The mechanism involves the attack of the enamine's α-carbon on the cyanide source. Subsequent hydrolysis of the resulting iminium salt intermediate regenerates the ketone and yields the α-cyanated tetralone. The scope of this reaction is influenced by the stability and reactivity of the enamine, as well as the electrophilicity of the cyanating agent. While not explicitly detailed for this compound, the principles of enamine chemistry provide a viable pathway for introducing a cyano group at a position alpha to the carbonyl. marquette.edu
Utilization of Cyanide Reagents in Tetralone Derivatization (e.g., Trimethylsilyl (B98337) Cyanide, Diethylaluminum Cyanide)
Direct cyanation of the ketone in a tetralone scaffold is a primary route for introducing the nitrile functional group. Several cyanide reagents are effective for this transformation, with Trimethylsilyl Cyanide (TMSCN) and Diethylaluminum Cyanide (Et₂AlCN) being notable examples.
Trimethylsilyl Cyanide (TMSCN): This reagent is widely used for the cyanosilylation of ketones and aldehydes to form O-silylated cyanohydrins. d-nb.info TMSCN reacts readily with ketones, even those that are typically unreactive, due to the formation of a strong silicon-oxygen (Si-O) bond, which drives the reaction forward. chemicalbook.in The reaction is often catalyzed by Lewis acids or cyanide ions. chemicalbook.in For instance, α-tetralone, which does not readily form a cyanohydrin with hydrogen cyanide, provides an excellent yield of the trimethylsilyl derivative upon reaction with TMSCN. chemicalbook.inorgsyn.org This adduct can then be hydrolyzed to yield the corresponding α-hydroxy nitrile.
Diethylaluminum Cyanide (Et₂AlCN): Also known as Nagata's reagent, Et₂AlCN is a powerful reagent for the hydrocyanation of α,β-unsaturated ketones. wikipedia.org Its application extends to the cyanation of saturated ketones as well. The reaction of Et₂AlCN with 6-methoxytetralone is a known process for cyanation. google.com The selectivity of cyanation reactions involving cyclic nitrones can be highly dependent on the reagent; for example, TMSCN can afford complete selectivity, whereas Et₂AlCN may result in lower cis/trans selectivity in certain substrates. chim.it
| Reagent | Typical Substrate | Key Features | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Trimethylsilyl Cyanide (TMSCN) | Ketones (including α-tetralone) | Forms a stable silylated cyanohydrin; effective for unreactive ketones. | Lewis acids (e.g., Zinc Iodide) or cyanide ion. | chemicalbook.in, orgsyn.org |
| Diethylaluminum Cyanide (Et₂AlCN) | α,β-Unsaturated ketones, saturated ketones | Potent hydrocyanation reagent; reaction influenced by solvent basicity. | Stoichiometric use; often in toluene (B28343) or benzene. | wikipedia.org, orgsyn.org |
Multi-step Sequences Involving Cyanoformate for Cyano Group Introduction on Analogous Scaffolds
Cyanoformate esters, such as methyl cyanoformate and ethyl cyanoformate (often called Mander's reagent), are typically used for the C-acylation of ketone enolates. researchgate.net However, they can also serve as a source for the cyano group in more complex, multi-step sequences. The cyano group is thermodynamically robust, making its use as a leaving group rare, but possible in certain substitution reactions of acyl cyanides and cyanoformates. snnu.edu.cn
One novel application involves the deoxycyanation of 1,3-dicarbonyl compounds. In a specific instance, treating a 1,3-diketone with Mander's reagent in the presence of a base like triethylamine (B128534) led to the formation of an oxoalkenenitrile. researchgate.net This suggests a potential, albeit unconventional, multi-step strategy for converting a precursor with a 1,3-dicarbonyl moiety on a tetralone-like scaffold into a cyanated product. The reaction is thought to proceed via electrophilic C-O activation followed by nucleophilic displacement. researchgate.net
Carbonyl Transposition Strategies for Functional Group Placement
The synthesis of this compound from more common 1-tetralone precursors necessitates a carbonyl transposition, effectively moving the ketone from the C1 to the C2 position. Several strategies exist for this 1,2-transposition.
A palladium-catalyzed method has been developed where an α-tetralone is converted to its enol triflate. researchgate.net This intermediate then undergoes a palladium-catalyzed reaction, which, after acidic hydrolysis of the resulting enamine, furnishes the β-tetralone (2-tetralone). researchgate.net For example, using α-tetralone as a model substrate, β-tetralone was synthesized in 88% yield via a one-pot reaction. rsc.org Another approach involves a sequence of benzylic oxidation to form the 1-tetralone, followed by Baeyer-Villiger oxidation to create a seven-membered lactone. chemrxiv.org Subsequent steps can then remove the original carbonyl carbon, effectively achieving the desired atom swap and functional group placement. chemrxiv.org These transposition strategies are critical for accessing the 2-tetralone core structure from more readily available starting materials. rsc.orgtandfonline.com
| Starting Material | Key Reagents/Steps | Product | Yield | Reference |
|---|---|---|---|---|
| α-Tetralone | 1. Triflic anhydride, Base 2. Palladium catalyst, Pyridone, Carbonate, Norbornene 3. Acidic hydrolysis | β-Tetralone | 82% | researchgate.net |
| α-Tetralone | One-pot reaction with LiTMP, Pd/NBE catalysis | β-Tetralone | 71-88% | rsc.org |
| Tetralin | 1. Benzylic Oxidation 2. Baeyer-Villiger Oxidation 3. Carbonyl removal sequence | Chroman derivatives (demonstrates C-O swap) | - | chemrxiv.org |
Stereoselective Synthesis and Chiral Induction
Creating chiral versions of this compound requires methods that can control the three-dimensional structure during synthesis. This is crucial for applications where a specific enantiomer is desired.
Enantioselective Approaches to Tetralone Scaffolds
Significant progress has been made in the asymmetric synthesis of tetralone frameworks. These methods often establish stereocenters that can direct subsequent functionalization.
Organocatalysis: Guanidine-bisurea bifunctional organocatalysts have been used for the asymmetric α-hydroxylation of tetralone-derived β-ketoesters, achieving high selectivity factors (s-value up to 99) through oxidative kinetic resolution. acs.org
Enzymatic Kinetic Resolution (EKR): Lipases, such as Lipase PS from Burkholderia cepacia, can be employed to resolve racemic mixtures of tetralone derivatives, providing access to stereochemically pure compounds with all-carbon quaternary stereocenters. researcher.life
Metal-Catalyzed Reactions: A combination of Pd-catalyzed asymmetric conjugate addition and Rh-catalyzed C-C/C-H bond reorganization can convert cyclopentenones into 1-tetralones bearing a remote C4 quaternary stereocenter with high enantioselectivity. nih.gov Biocatalytic reduction of 1-tetralone using whole-cell biocatalysts like Lactobacillus paracasei can produce chiral alcohols such as (R)-1-tetralol in high yield and enantiopure form. nih.gov
Asymmetric Transformations for Introducing Stereocenters Adjacent to the Cyano or Ketone Group
Introducing chirality adjacent to the ketone or a potential cyano group is a key challenge. Dynamic kinetic resolution (DKR) has emerged as a powerful technique. A copper-catalyzed asymmetric hydrogenation of 2-substituted-1-tetralones via DKR can simultaneously create two contiguous stereogenic centers. rsc.org This method addresses the challenge of the low pKa of the keto-benzylic position, allowing for in-situ racemization and conversion of the entire substrate to a single diastereomer with high enantiomeric excess. rsc.org
Furthermore, asymmetric reductions of the ketone can establish a chiral alcohol, which can then direct further transformations. For instance, oxazaborolidine-catalyzed reduction has been applied to racemic tetralone derivatives to selectively obtain the desired S-enantiomer. ptfarm.pl These asymmetric methods are fundamental for building the chiral complexity required for advanced derivatives of the this compound scaffold. acs.org
Chirality Transfer in Tetralone Fragment Synthesis
The asymmetric synthesis of tetralone derivatives often employs chirality transfer, a strategy where the stereochemistry of a chiral auxiliary or catalyst is relayed to the final product. This approach is crucial for producing enantiomerically pure compounds, which is vital in the pharmaceutical industry.
One notable method involves the dynamic kinetic resolution of racemic 1-aryl-2-tetralones. In this process, a chiral quinidine-derived ammonium salt is used as a phase-transfer catalyst. nih.govnih.gov This catalyst facilitates atropselective O-alkylation, where the rapidly equilibrating atropisomeric enolates are selectively alkylated, leading to high enantiomeric ratios (up to 98:2). nih.gov Subsequent oxidation, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can yield axially chiral biaryl compounds without loss of enantiomeric purity. nih.gov This dynamic kinetic resolution offers a versatile route to enantioenriched atropisomeric structures. nih.gov
Another approach utilizes the asymmetric transfer hydrogenation of substituted 2-tetralones. For instance, the Noyori-type ruthenium catalysts, specifically those with η6-arene ligands like p-cymene (B1678584) or benzene, have been shown to efficiently reduce various methoxy-substituted 2-tetralones to their corresponding tetralols with high enantiomeric excess (ee >80%). researchgate.net The enantioselectivity is influenced by the position of the methoxy group and the specific arene complex used. researchgate.net For example, the asymmetric reduction of 8-methoxy-2-tetralone (B1364922) can yield the corresponding 2-tetralol with an impressive 98% ee. researchgate.net
Furthermore, ω-transaminases have been employed for the asymmetric amination of tetralone derivatives. researchgate.net Both (S)- and (R)-selective ω-transaminases can aminate 1- and 2-tetralones and their derivatives to produce the corresponding enantiopure amines with greater than 99% ee. researchgate.net This biocatalytic method provides access to both enantiomers in high optical purity. researchgate.net
The table below summarizes key findings in the asymmetric synthesis of tetralone derivatives.
| Method | Catalyst/Reagent | Substrate | Key Finding | Reference |
| Dynamic Kinetic Resolution | Chiral quinidine-derived ammonium salt | Racemic 1-aryl-2-tetralones | Atropselective O-alkylation with e.r. up to 98:2. nih.gov | nih.gov |
| Asymmetric Transfer Hydrogenation | η6-arene–ruthenium complexes | Methoxy-substituted 2-tetralones | Reduction to tetralols with >80% ee. researchgate.net | researchgate.net |
| Asymmetric Amination | (S)- and (R)-selective ω-transaminases | 1- and 2-tetralones | Formation of enantiopure amines with >99% ee. researchgate.net | researchgate.net |
Sustainable and Green Chemistry Aspects in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in organic synthesis. This has led to the development of more sustainable methods for producing this compound and its precursors, focusing on metal-free protocols, environmentally friendly reagents, and energy-efficient techniques.
The development of metal-free synthetic routes to 2-tetralones is a significant advancement in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. One such method involves an ultrasound-assisted, metal-free synthesis of highly functionalized 2-tetralones. thieme-connect.comthieme-connect.com This process utilizes a ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione monoethylene ketal to form spirocyclic ketals, which are then hydrolyzed under acidic conditions to yield the desired 2-tetralones in high yields. thieme-connect.comthieme-connect.com This protocol is advantageous due to its economic and environmentally friendly nature, as well as its tolerance of a wide range of functional groups. thieme-connect.comthieme-connect.com
Another metal-free approach involves the oxidative coupling of β-tetralone with various nitrogen nucleophiles. researchgate.net This method allows for the selective synthesis of diverse nitrogen-containing heterocyclic compounds under mild conditions. researchgate.net The selectivity of the condensation and subsequent dehydrogenative aromatization is controlled by the choice of iodine reagents. researchgate.net
The introduction of the cyano group traditionally involves highly toxic reagents like sodium or potassium cyanide. Green chemistry principles have driven the search for safer and more environmentally benign alternatives. numberanalytics.comrsc.org
One approach is the use of less toxic cyanide sources. Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has emerged as a viable, low-toxicity, and stable alternative to traditional cyanide salts. researchgate.netorganic-chemistry.org Similarly, zinc cyanide (Zn(CN)2) is increasingly used due to its lower toxicity and high efficiency in transition metal-catalyzed cyanations. numberanalytics.com Other cyanide-free reagents like acetone (B3395972) cyanohydrin and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are also gaining attention for their improved safety profiles. numberanalytics.comresearchgate.netbeilstein-journals.org
Electrochemical synthesis represents another green approach. For instance, the electrochemical C-H bond cyanation of imine derivatives has been developed using acetonitrile (B52724) as the cyanation reagent under catalyst-free conditions. chemrxiv.orgrsc.org This method is simple, rapid, and avoids toxic reagents. chemrxiv.orgrsc.org
The following table highlights some environmentally benign cyanation reagents.
| Reagent | Key Features | Reference(s) |
| Potassium hexacyanoferrate(II) | Low toxicity, high yield, stable. researchgate.netorganic-chemistry.org | researchgate.netorganic-chemistry.org |
| Zinc Cyanide | Relatively low toxicity, high efficiency. numberanalytics.com | numberanalytics.com |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Safer electrophilic cyanation reagent. researchgate.netbeilstein-journals.org | researchgate.netbeilstein-journals.org |
| Acetonitrile (in electrochemical synthesis) | Acts as a non-toxic cyanide source. chemrxiv.orgrsc.org | chemrxiv.orgrsc.org |
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. niscpr.res.inresearchgate.net This technique is particularly beneficial for the synthesis of tetralone derivatives and for cyanation reactions.
For instance, the condensation of 1-tetralone with various aromatic aldehydes to form 2-arylidene-1-tetralones can be achieved in excellent yields within 1.5 minutes under solvent-free conditions using microwave irradiation. niscpr.res.in This rapid and efficient method highlights the potential of microwave energy in organic synthesis. niscpr.res.in
Microwave heating has also been successfully applied to palladium-catalyzed cyanation reactions. cem.detripod.comresearchgate.net It can dramatically reduce reaction times from hours to minutes. cem.detripod.com For example, the cyanation of aryl triflates using Pd(Ph3P)4 as a catalyst and Zn(CN)2 as the cyanide source can be completed in 15 minutes at 200 °C, producing nitriles in high yields. tripod.com The use of microwave technology in a stop-flow reactor has demonstrated the potential for scalable production, with the ability to produce multi-kilogram quantities in a short timeframe. cem.de
The table below provides examples of microwave-assisted reactions relevant to the synthesis of this compound precursors.
| Reaction | Catalyst/Reagents | Conditions | Key Advantage | Reference(s) |
| 2-Arylidene-1-tetralone Synthesis | p-Toluenesulfonic acid | Solvent-free, 300 W | Reaction time of 1.5 minutes, excellent yields. niscpr.res.in | niscpr.res.in |
| Cyanation of Aryl Halides | Pd-dppf, TMEDA, DMF | 180 °C, 300 s | Reaction time reduced from 24 h to 2 min. cem.de | cem.de |
| Cyanation of Aryl Triflates | Pd(Ph3P)4, Zn(CN)2, DMF | 200 °C, 15 min | Fast reaction, high yields (>86%). tripod.com | tripod.com |
Chemical Reactivity and Transformation Pathways of 8 Cyano 2 Tetralone
Reactions Involving the Ketone Functionality at C-2
The ketone group at the C-2 position is a versatile site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and derivatizations via enol or enamine intermediates.
Nucleophilic Addition and Condensation Reactions of 2-Tetralones
The electrophilic carbon of the C-2 carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to building molecular complexity from the 2-tetralone (B1666913) core.
Grignard and Organometallic Additions: Grignard reagents (R-MgX) readily attack the carbonyl carbon to form tertiary alcohols after acidic workup. pressbooks.pubmasterorganicchemistry.com This reaction creates a new carbon-carbon bond at the C-2 position, allowing for the introduction of various alkyl, aryl, or vinyl substituents. pressbooks.pub The general mechanism involves the nucleophilic addition of the carbanionic portion of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate which is subsequently protonated. pressbooks.pubmasterorganicchemistry.com While specific studies on 8-cyano-2-tetralone are not detailed, this reaction is a general and robust transformation for ketones. pressbooks.pubvulcanchem.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting the C-2 ketone into an alkene. libretexts.orgwikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the ketone to form a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphetane ring. libretexts.org This intermediate then collapses to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. libretexts.org A key advantage of the Wittig reaction is that it forms the double bond at a precisely defined location, which is particularly useful for synthesizing complex molecules. libretexts.orgwikipedia.org For example, the reaction has been applied to 5,8-dimethyl-2-tetralone to introduce a carbon-carbon double bond at the C-2 position. researchgate.net
Condensation Reactions: 2-Tetralones can participate in various condensation reactions to form new carbon-carbon bonds. These include base-catalyzed reactions like the Knoevenagel and Stobbe condensations. The Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or an ester of cyanoacetic acid, in the presence of a weak base. mdpi.com The Stobbe condensation is a specific type of condensation that can be used to synthesize tetralone derivatives. slideshare.net Another example involves the reaction of 2-tetralone with methyl 2-cyano-3,3-dimethylthioacrylate, which leads to the formation of a pyran-fused intermediate, highlighting the utility of 2-tetralones in constructing complex heterocyclic systems. nih.gov
A summary of representative nucleophilic addition and condensation reactions is presented below.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | pressbooks.pubmasterorganicchemistry.comvulcanchem.com |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene | libretexts.orgwikipedia.orgresearchgate.net |
| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Product | mdpi.com |
| Stobbe Condensation | Diester, Base | Substituted Alkenoic Acid | slideshare.net |
Reduction Reactions of the Ketone Group: Selectivity and Catalysis
The reduction of the C-2 ketone to a secondary alcohol is a common transformation, often serving as a key step in the synthesis of pharmacologically active compounds like 2-aminotetralins. capes.gov.br The choice of reducing agent and catalyst is crucial for controlling the stereoselectivity of the reaction.
Chemical Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone to an alcohol via nucleophilic hydride attack. dalalinstitute.com These reagents typically deliver a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide that is subsequently protonated. dalalinstitute.com
Biocatalytic Reduction: For achieving high enantioselectivity, biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) has proven highly effective. researchgate.netacs.org Studies on various substituted 2-tetralones using ADHs from organisms like Thermoanaerobacter pseudoethanolicus have shown that the position and nature of the substituent on the aromatic ring significantly impact the stereochemical outcome. researchgate.net For instance, the reduction of 7-methoxy-2-tetralone (B1200426) with specific mutant ADHs yields the (S)-alcohol with high enantioselectivity. researchgate.net Conversely, the reduction of 8-methoxy-2-tetralone (B1364922) under similar conditions produces the (R)-alcohol, also with high enantioselectivity but opposite stereopreference. researchgate.net This reversal highlights the sensitivity of the enzyme's active site to the steric and electronic environment dictated by the substituent's position. researchgate.net Given the strong electron-withdrawing nature of the cyano group, it is anticipated that the reduction of this compound would also proceed with high but distinct selectivity compared to other substituted analogs.
The table below summarizes the outcomes for the biocatalytic reduction of different substituted 2-tetralones.
| Substrate | Enzyme System | Product Configuration | Enantiomeric Excess (ee) | Reference |
| 7-Methoxy-2-tetralone | TeSADH (W110G mutant) | (S)-7-methoxy-2-tetralol | >99% | researchgate.net |
| 8-Methoxy-2-tetralone | TeSADH (W110A mutant) | (R)-8-methoxy-2-tetralol | >99% | researchgate.net |
| 6-Chloro-2-tetralone | TeSADH (W110G mutant) | (S)-6-chloro-2-tetralol | >99% | researchgate.net |
| 7-Hydroxy-2-tetralone | TeSADH (W110G mutant) | (R)-7-hydroxy-2-tetralol | 64% | researchgate.net |
Enolization and Enamine Formation: Utility in C-1 and C-3 Derivatization
The presence of α-hydrogens at the C-1 and C-3 positions allows this compound to form enol or enolate intermediates under basic or acidic conditions. However, a more controlled and synthetically useful approach for α-functionalization involves the formation of an enamine, a strategy pioneered by Gilbert Stork. libretexts.orglibretexts.org
Enamines are formed by the acid-catalyzed reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine. masterorganicchemistry.comnumberanalytics.com The resulting enamine is a powerful nucleophile, with significant electron density at the α-carbon, making it reactive towards a variety of electrophiles. libretexts.orgmasterorganicchemistry.com This reactivity provides a mild and efficient method for the alkylation and acylation at the α-position. libretexts.orgresearchgate.netuoc.gr
For an unsymmetrical ketone like 2-tetralone, enamine formation generally favors the less substituted double bond, leading to the C-1-enamine. masterorganicchemistry.com This regioselectivity allows for derivatization primarily at the C-1 position. For example, enamines derived from 2-tetralone can be readily alkylated at C-1 with alkyl halides. uoc.gr Furthermore, reaction with cyanogen (B1215507) chloride leads to cyanation at the C-1 position, yielding 1-cyano-2-tetralone. researchgate.net This C-1 cyanation product exists almost entirely in its enol form. researchgate.net After the desired functional group is introduced, the enamine can be easily hydrolyzed back to the ketone using aqueous acid. libretexts.orglibretexts.org This three-step sequence—enamine formation, alkylation/acylation, and hydrolysis—constitutes the Stork enamine reaction and is a cornerstone of modern organic synthesis. libretexts.orglibretexts.org
Reactivity of the Cyano Group at C-8
The nitrile (cyano) group at the C-8 position offers distinct reactivity, including hydrolysis to other functional groups and participation in cycloaddition reactions.
Hydrolysis and Related Transformations of Nitriles
The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. savemyexams.comlibretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. savemyexams.comlibretexts.org
Base-Catalyzed Hydrolysis: Treatment with aqueous base (e.g., NaOH) also proceeds through an amide intermediate. The final product under basic conditions is a carboxylate salt and ammonia. savemyexams.com To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.org
These hydrolysis reactions provide a pathway to convert this compound into 2-tetralone-8-carboxylic acid or its corresponding amide, which can serve as valuable intermediates for further synthetic elaborations. There are also enzymatic pathways for nitrile hydrolysis, which can proceed either in a single step via a nitrilase or in two steps through a nitrile hydratase and an amidase. researchgate.net
| Hydrolysis Condition | Intermediate | Final Product (before workup) | Reference(s) |
| Acidic (H₃O⁺, heat) | Amide | Carboxylic Acid + NH₄⁺ | savemyexams.comlibretexts.org |
| Basic (OH⁻, heat) | Amide | Carboxylate Salt + NH₃ | savemyexams.comlibretexts.org |
Cycloaddition Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the cyano group can act as a dipolarophile or a dienophile in cycloaddition reactions, providing a route to construct five- or six-membered heterocyclic rings fused to the tetralone system. organic-chemistry.orgpsu.edu
[3+2] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition is a versatile method for forming five-membered heterocycles. organic-chemistry.org In this reaction, a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) reacts with a dipolarophile. The nitrile group can serve as the dipolarophile, reacting with the 1,3-dipole to form a heterocyclic ring, such as a tetrazole (from an azide) or an oxadiazole (from a nitrile oxide). organic-chemistry.org The cycloaddition of nitrile oxides to exocyclic alkenes derived from 1-tetralone (B52770) is a known method for producing spiro-isoxazolines. researchgate.net Photoinduced [3+2] cycloadditions between carbenes and nitriles have also been developed to synthesize oxazoles. chemistryviews.org
[2+2+2] Cycloadditions: Transition-metal catalyzed [2+2+2] cycloadditions are powerful, atom-efficient reactions for constructing six-membered rings. psu.edu In these reactions, a nitrile can be co-cyclotrimerized with two alkyne molecules or with a diyne to form substituted pyridine (B92270) rings. psu.edu This strategy tolerates a wide variety of functional groups, making it a highly valuable synthetic tool. psu.edu
These cycloaddition pathways open up possibilities for synthesizing complex, polycyclic heterocyclic structures built upon the this compound scaffold.
Nucleophilic Attack and Electrophilic Activation of the Cyano Group
The cyano group of this compound is a versatile functional group that can undergo both nucleophilic attack and electrophilic activation. The carbon-nitrogen triple bond is polar, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity dictates its reactivity.
Nucleophilic Attack:
The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles. A common reaction is hydrolysis, which can be catalyzed by either acid or base, to form a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of a weak nucleophile like water. lumenlearning.com
The cyano group can also participate in cycloaddition reactions. vulcanchem.com Additionally, it can be a target for organometallic reagents.
Electrophilic Activation:
The nitrogen atom of the cyano group possesses a lone pair of electrons and can be activated by electrophiles. Protonation of the nitrogen by an acid is a key step in the acid-catalyzed hydrolysis of nitriles, making the carbon atom more susceptible to nucleophilic attack. lumenlearning.com
Furthermore, the cyano group can be activated by strong Lewis acids. For instance, the use of a highly Lewis acidic borane (B79455) like B(C6F5)3 can activate cyano groups for subsequent reactions, such as electrophilic cyanation of other molecules. cardiff.ac.uk
Comparison of 8-Cyano vs. Other 8-Substituents (e.g., Nitro, Aryl) on Reactivity
The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This deactivates the aromatic ring towards electrophilic substitution. vulcanchem.com However, it can stabilize intermediates in certain synthetic pathways. vulcanchem.com
The nitro group , similar to the cyano group, is a powerful electron-withdrawing group. It also deactivates the aromatic ring towards electrophilic attack. The nitro group in 8-nitro-2-tetralone (B1508173) can undergo selective reduction to form 8-amino-2-tetralone. benchchem.com
In contrast, an aryl group at the 8-position can have varied effects depending on the substituents on the aryl ring itself. Generally, an aryl group is considered to be electron-withdrawing via an inductive effect but can be electron-donating through resonance. The synthesis of 8-aryl-2-tetralones has been achieved through methods like Suzuki coupling. acs.org The presence of ortho substituents on the aryl group can influence the reduction of the naphthalene (B1677914) ring system. acs.org
| Substituent | Electronic Effect | Influence on Aromatic Ring Reactivity | Key Reactions of the Substituent |
| Cyano (-CN) | Strongly electron-withdrawing | Deactivating | Hydrolysis, Cycloadditions lumenlearning.comvulcanchem.com |
| Nitro (-NO2) | Strongly electron-withdrawing | Deactivating | Reduction to amino group benchchem.com |
| Aryl (-Ar) | Can be either electron-withdrawing or -donating | Variable | Suzuki coupling for formation acs.org |
Annulation and Polycyclic Structure Formation
This compound serves as a valuable building block in the synthesis of more complex polycyclic structures through annulation reactions.
This compound as a Precursor in [3+3] Annulation Reactions
Annulation reactions are ring-forming reactions. In a [3+3] annulation, a three-atom fragment reacts with another three-atom fragment to form a new six-membered ring. 2-Tetralone and its derivatives are known to participate in such reactions. For example, β-tetralone can react with Morita–Baylis–Hillman (MBH) acetates in a formal [3+3] annulation to produce tetrahydrochromenes. nih.gov This reaction proceeds through a cascade Michael/oxa-Michael pathway. nih.gov The β-tetralone acts as a nucleophile after deprotonation. nih.gov While a specific example with this compound is not detailed in the provided search results, its structural similarity to β-tetralone suggests its potential as a precursor in similar [3+3] annulation reactions for the construction of complex heterocyclic systems.
Construction of Benzoxanthene and Related Polycyclic Systems
Benzoxanthenes are a class of polycyclic compounds with various applications, including as dyes and in laser technologies. oiccpress.comshirazu.ac.ir The synthesis of benzoxanthenes can be achieved through the condensation of β-naphthol with aldehydes. oiccpress.comshirazu.ac.ir Another method involves the cyclocondensation of 2-hydroxyaromatic aldehydes with 2-tetralone. longdom.orgresearchgate.net Given that this compound is a derivative of 2-tetralone, it can be envisioned as a precursor for the synthesis of cyanated benzoxanthene derivatives. The one-pot reaction of 2-tetralone with substituted benzaldehydes and ammonium acetate (B1210297) can lead to the formation of 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine derivatives, highlighting the utility of the 2-tetralone core in building complex polycyclic systems. researchgate.net
Intramolecular Cyclization Pathways
This compound possesses functional groups that can participate in intramolecular cyclization reactions to form fused polycyclic systems. The ketone and cyano groups can both be involved in these transformations. For instance, β-tetralone oximes can undergo intramolecular oxidative cyclization and aromatization to yield fused α-carbolines. nih.gov This suggests that derivatives of this compound could potentially undergo similar intramolecular reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. anton-paar.com These methods are highly sensitive to the types of chemical bonds present and their immediate environment. anton-paar.comspectroscopyonline.com
The IR and Raman spectra of 8-Cyano-2-tetralone are distinguished by absorption bands characteristic of its two primary functional groups: the cyano (C≡N) and ketone (C=O) moieties.
Cyano Group (C≡N) Stretch: The cyano group typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2200-2260 cm⁻¹. kau.edu.sa For this compound, this band is predicted to appear near 2250 cm⁻¹. vulcanchem.com In Raman spectroscopy, the C≡N stretching vibration is also readily observable, often appearing as a strong band. anton-paar.com For example, the Raman spectrum of benzonitrile (B105546) shows a characteristic C≡N stretch at 2229.4 cm⁻¹. anton-paar.com
Ketone Group (C=O) Stretch: The carbonyl (C=O) stretching vibration of the tetralone ring gives rise to a strong absorption band in the IR spectrum. For 2-tetralones, this band is typically observed around 1715 cm⁻¹. cdnsciencepub.com In the case of this compound, this absorption is predicted at approximately 1680 cm⁻¹. vulcanchem.com The position of this band can be influenced by conjugation and the electronic effects of substituents on the aromatic ring.
The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| Cyano (C≡N) | Stretching | 2200 - 2260 | kau.edu.sa |
| Ketone (C=O) | Stretching | ~1680 | vulcanchem.com |
Vibrational spectroscopy is not only useful for identifying functional groups but also for probing intermolecular interactions. chemrxiv.org Low-frequency vibrational modes, often found in the terahertz (THz) region of the spectrum (< 333 cm⁻¹), correspond to delocalized motions that span large portions of the molecule and are sensitive to the molecule's environment and packing in the solid state. nih.gov These lattice dynamics can reveal information about non-covalent interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal structure. chemrxiv.orgresearchgate.net
Changes in the position and width of vibrational bands with temperature can indicate alterations in the intermolecular potential and dynamics. chemrxiv.org For instance, temperature-induced shifting and broadening of absorption features in the low-frequency Raman and THz-TDS spectra can signify changes in the intermolecular potential energy surface. chemrxiv.org While specific studies on the intermolecular vibrational modes of this compound are not extensively documented, the principles of using low-frequency spectroscopy to understand crystal packing and intermolecular forces are well-established. chemrxiv.orgnih.gov The presence of the polar cyano and ketone groups suggests that dipole-dipole interactions may play a significant role in the solid-state structure of this compound.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic compounds in solution. numberanalytics.comnumberanalytics.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.com
The ¹H NMR spectrum of this compound provides a detailed map of the different proton environments within the molecule. Based on the structure, distinct signals are expected for the aromatic protons and the aliphatic protons of the tetralone ring.
The aliphatic protons on the saturated portion of the tetralone ring would appear further upfield. The protons on the carbon adjacent to the ketone (C3) and the benzylic protons (C4) would likely show complex splitting patterns due to coupling with each other.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.8 | Multiplet |
| Aliphatic-H (C1-H₂) | ~3.0 | Triplet |
| Aliphatic-H (C3-H₂) | ~2.5 | Multiplet |
| Aliphatic-H (C4-H₂) | ~2.8 | Triplet |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbon of the ketone is characteristically found far downfield, typically around δ 200 ppm. vulcanchem.com The carbon of the cyano group is also found in a distinct region, generally between δ 110 and 125 ppm. The aromatic carbons will resonate in the approximate range of δ 120-150 ppm, while the aliphatic carbons will appear at higher field, typically between δ 20 and 40 ppm. libretexts.orgksu.edu.sa
The following table provides predicted ¹³C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~200 |
| C≡N (Cyano) | ~117 |
| Aromatic Carbons | 125 - 150 |
| Aliphatic Carbons | 20 - 40 |
For a more in-depth structural analysis, advanced NMR techniques are invaluable. numberanalytics.com
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, establish correlations between different nuclei, allowing for the unambiguous assignment of proton and carbon signals and the elucidation of the complete molecular structure. numberanalytics.comnumberanalytics.comlongdom.org
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity within the aliphatic portion of the tetralone ring. longdom.orgcreative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing a direct link between the ¹H and ¹³C spectra. numberanalytics.comnumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire carbon skeleton and confirming the positions of the ketone and cyano groups relative to the aromatic ring. numberanalytics.comnumberanalytics.comacs.org
Solid-State NMR (ssNMR): While solution-state NMR provides information on the average structure of a molecule, solid-state NMR can probe the structure and dynamics of molecules in their crystalline or amorphous solid forms. mst.edu This technique can provide information on molecular conformation, packing, and intermolecular interactions in the solid state. mst.edunih.gov For a molecule like this compound, ssNMR could be used to study the effects of crystal packing on the conformation of the tetralone ring and the orientation of the cyano group. mst.edu Advanced ssNMR experiments can even be used to measure internuclear distances. mst.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
The molecular formula for this compound is C₁₁H₉NO, which corresponds to a molecular weight of approximately 171.19 g/mol . vulcanchem.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺). The fragmentation of this compound under mass spectrometry conditions is expected to follow pathways dictated by the stability of the resulting fragments. The bicyclic system, containing both a ketone and a cyano group, offers several potential cleavage points.
Key fragmentation patterns would likely involve:
Loss of CO: A common fragmentation for cyclic ketones, leading to a stable radical cation.
Loss of HCN: Cleavage of the cyano group, which is a stable neutral loss.
Retro-Diels-Alder reactions: Fragmentation of the cyclohexenone ring system.
While specific experimental mass spectral data for this compound is not widely published, analysis of related tetralone structures provides insight into these expected fragmentation pathways.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of a molecule. For this compound, the expected exact mass can be calculated based on the masses of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16).
Table 1: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₁H₁₀NO⁺ | 172.0757 |
| [M+Na]⁺ | C₁₁H₉NNaO⁺ | 194.0576 |
| [M]⁺˙ | C₁₁H₉NO⁺˙ | 171.0679 |
This table presents the theoretical exact masses for different ions of this compound. Experimental HRMS data would be expected to align closely with these values, confirming the elemental formula of C₁₁H₉NO.
HRMS analysis of analogous compounds, such as cyanofluorene derivatives, has demonstrated the utility of this technique in confirming their elemental composition with high precision. csic.es
Ultraviolet-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the extent of conjugation within the molecule.
The UV-Vis spectrum of this compound is characterized by electronic transitions within its aromatic and carbonyl systems. The key chromophores are the benzonitrile moiety and the enone system within the tetralone ring. The conjugation between the aromatic ring, the cyano group, and the ketone group influences the energy of these transitions and thus the wavelengths of maximum absorption (λmax).
Expected electronic transitions include:
π → π* transitions: Associated with the aromatic system and the carbon-carbon double bond of the enone. These are typically high-energy transitions occurring at shorter wavelengths.
n → π* transitions: Associated with the non-bonding electrons of the oxygen atom in the ketone group. These are typically lower-energy transitions and occur at longer wavelengths.
The extended conjugation in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler, non-conjugated systems.
Both the cyano (-C≡N) and ketone (C=O) groups act as chromophores and significantly influence the UV-Vis spectrum.
Ketone Chromophore: The carbonyl group introduces the possibility of an n → π* transition, which is characteristically weak but appears at a longer wavelength than the π → π* transitions.
Cyano Chromophore: The cyano group is an electron-withdrawing group. When conjugated with the aromatic ring, it extends the π-system and can cause a significant red shift in the π → π* absorption bands.
X-ray Crystallography and Diffraction Studies
As of the current literature survey, there are no publicly available crystal structures for this compound. Such a study would be invaluable for understanding the precise geometry of the molecule, including the planarity of the bicyclic system and the orientation of the cyano group. This information would also shed light on the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. While crystallographic data exists for derivatives of 2-tetralone (B1666913), direct experimental data for the title compound remains to be published. researchgate.net
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of crystalline solids at an atomic level. fzu.cz This non-destructive technique involves irradiating a single crystal with an X-ray beam. The subsequent diffraction pattern, resulting from the interaction between the X-rays and the electron clouds of the atoms, provides data on the positions and intensities of the diffracted signals. fzu.cz From this, a three-dimensional map of the electron density within the crystal's unit cell can be constructed, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles. fzu.cz
For this compound, an SCXRD analysis would yield its exact molecular geometry, including the planarity of the aromatic ring, the conformation of the saturated portion of the tetralone ring system, and the spatial orientation of the cyano and ketone functional groups. Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds, C-H···N, or π-π stacking, which govern the material's macroscopic properties. fzu.cznih.gov
While a specific crystal structure for this compound is not publicly documented in the reviewed literature, data from related cyano-containing heterocyclic compounds illustrate the type of information obtained from SCXRD. For example, the analysis of a complex acrylamide (B121943) derivative provided detailed hydrogen bond geometries and revealed the formation of molecular chains within the crystal structure. mdpi.com
Illustrative Crystallographic Data for a Related Cyano-Containing Compound
| Parameter | Illustrative Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| a (Å) | 10.2619 | researchgate.net |
| b (Å) | 13.6776 | researchgate.net |
| c (Å) | 10.9318 | researchgate.net |
| β (°) | 116.640 | researchgate.net |
| Key Interactions | N–H···O, C–H···N Hydrogen Bonds | nih.goviucr.org |
Note: The data in this table is for illustrative purposes, derived from related structures, and does not represent this compound.
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. libretexts.org Unlike SCXRD, which requires a perfect single crystal, PXRD is performed on a polycrystalline powder sample. libretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). libretexts.org
This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu For this compound, PXRD would be used to:
Phase Identification: Confirm that the bulk material consists of the same crystalline phase as the single crystal studied by SCXRD. ucmerced.edu
Purity Assessment: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram. libretexts.org
Lattice Parameter Refinement: Provide accurate lattice parameters for the bulk sample. libretexts.org
Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average size of the crystallites in the powder using the Scherrer formula. libretexts.org
Studies on related tetralone-derived metal complexes have utilized PXRD to confirm the formation of new structures and assess their crystallinity. researchgate.net The PXRD pattern of a pure, crystalline sample of this compound would be expected to show sharp, well-defined peaks at characteristic 2θ angles corresponding to its specific crystal structure.
Other Advanced Characterization Techniques
Beyond diffraction methods, a suite of other advanced techniques provides crucial information on the electronic properties, thermal behavior, and morphology of chemical compounds.
Electron Spin Resonance (ESR) for Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or transition metal complexes. wikipedia.org The fundamental principles are analogous to Nuclear Magnetic Resonance (NMR), but ESR probes the magnetic moments of electrons rather than atomic nuclei. wikipedia.org
ESR spectroscopy would be a powerful tool for studying radical intermediates of this compound that could be generated during certain chemical reactions, for instance, through the one-electron reduction of the ketone or cyano group. The resulting ESR spectrum provides information about the g-factor and hyperfine coupling constants. These parameters help to determine the electronic structure of the radical and the distribution of the unpaired electron's spin density across the molecule. rsc.org Although no specific ESR studies on this compound radicals are found in the reviewed literature, research on the radical anions of related cycloheptenones demonstrates the utility of this technique in assigning coupling constants and understanding the conformation of radical species in solution. rsc.org
Thermal Analysis (DTA, TGA, DTG) for Thermal Stability and Decomposition
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides quantitative information about decomposition processes, thermal stability, and the composition of multi-component systems. mdpi.com
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between a sample and a reference material. These techniques are used to determine temperatures of phase transitions (like melting) and to quantify the enthalpy of these processes (endothermic or exothermic). rsc.orgbeilstein-journals.org
Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, which shows the rate of mass loss and helps to more clearly distinguish overlapping decomposition steps. researchgate.net
Illustrative Thermal Analysis Data for a Related Heterocyclic Compound
| Analysis Type | Parameter | Illustrative Value | Reference |
|---|---|---|---|
| DSC | Melting Point (Tm) | 185.1 °C (endothermic) | beilstein-journals.org |
| DSC | Peak Decomposition Temp (Tpeak) | 206.8 °C (exothermic) | beilstein-journals.org |
| DSC | Decomposition Enthalpy (ΔHdec) | 72.9 kJ/mol | beilstein-journals.org |
| TGA | Onset Decomposition Temp (Tdec) | ~238 °C | rsc.org |
Note: The data in this table is for illustrative purposes, derived from related structures, and does not represent this compound.
Advanced Microscopy (TEM, SEM) for Morphological and Microstructural Analysis
Advanced microscopy techniques are used to visualize the physical form and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. It is used to study the morphology (shape and size) of crystalline particles. For this compound powder, SEM would reveal the crystal habit, size distribution, and surface texture.
Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultra-thin sample. It provides information on the internal structure, including crystallographic defects, and can be used for nanoscale imaging.
While no specific SEM or TEM studies on this compound were identified, these techniques are frequently used in materials chemistry to characterize newly synthesized compounds. For instance, SEM imaging has been used to show changes in surface morphology upon the formation of metal complexes from tetralone-derived ligands, and electron microscopy has been used to characterize energetic cyano-containing cage compounds. researchgate.netrsc.org
Theoretical and Computational Investigations of 8 Cyano 2 Tetralone
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. rsdjournal.orgresearchgate.net These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and other properties of a molecule. nrel.gov For a molecule like 8-Cyano-2-tetralone, these calculations can predict its geometry, electronic characteristics, and spectroscopic behavior. rsc.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. The molecule consists of a fused bicyclic system with a flexible cyclohexanone (B45756) ring, meaning multiple conformations may exist. conflex.netfrontiersin.org
Conformational analysis would be performed to identify the various low-energy conformers, such as different chair, boat, or twist-boat forms of the non-aromatic ring. researchgate.netchemrxiv.org Methods like DFT, often with a functional like B3LYP and a basis set such as 6-311G(d,p), are typically used to optimize the geometry of each conformer and calculate their relative energies. conflex.netmaterialsciencejournal.org The presence of the cyano group at position 8 and the ketone at position 2 would influence the conformational preference due to steric and electronic effects. While specific data for this compound is not published, illustrative optimized parameters for a plausible low-energy conformer are presented in Table 1.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are hypothetical values based on general principles and data from similar molecules, pending specific computational studies.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.51 | C1-C2-C3 | 115.0 |
| C2=O | 1.22 | C2-C3-C4 | 112.5 |
| C8-C≡N | 1.45 | C7-C8-C9 | 121.0 |
| C≡N | 1.16 | C8-C≡N | 179.0 |
| C4a-C8a | 1.40 | C4a-C8a-C8 | 119.5 |
Electronic Structure Analysis: HOMO-LUMO Energies and Band Gap Calculations
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.orgphyschemres.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the carbonyl (C=O) and cyano (C≡N) groups, which are electron-withdrawing. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer from the aromatic ring to the acceptor groups. scirp.orgresearchgate.net DFT calculations are the standard method for computing these values. ijcce.ac.ir
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: These values are for illustrative purposes.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| Energy Gap (ΔE) | 4.70 |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. preprints.org It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netsoton.ac.uk In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic interaction. physchemres.orgmdpi.com The hydrogen atoms on the aromatic ring and the aliphatic chain would exhibit positive potential. preprints.org This analysis is crucial for understanding the molecule's intermolecular interactions and reactivity patterns.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational analysis can be performed to predict the infrared (IR) and Raman spectra of a molecule. ijcce.ac.ir By calculating the vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental data. ijcce.ac.irrsc.org
For this compound, key vibrational modes would include the C=O stretching of the ketone, the C≡N stretching of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic and aliphatic rings. vulcanchem.com The C≡N stretch is expected near 2210-2250 cm⁻¹, while the C=O stretch would appear around 1715 cm⁻¹. vulcanchem.comresearchgate.net Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and assign the observed spectral bands.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Quantum chemistry software can also predict various spectroscopic parameters. schrodinger.com NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. ijcce.ac.iracs.org These predictions, when compared to experimental spectra, are invaluable for structure elucidation and assignment of resonances. researcher.life For this compound, the carbonyl carbon would have a characteristic ¹³C chemical shift above 200 ppm, while the aromatic carbons and the cyano carbon would also show distinct signals. vulcanchem.commdpi.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. materialsciencejournal.orgscirp.org The calculations would likely predict transitions corresponding to π→π* excitations within the aromatic system and n→π* excitations involving the carbonyl group. The electron-withdrawing cyano group would be expected to influence the position of these absorption maxima. researchgate.net
Reactivity Studies and Mechanistic Insights
Theoretical calculations provide powerful mechanistic insights into a molecule's reactivity. rwth-aachen.de The functional groups in this compound—the ketone, the aromatic ring, and the cyano group—define its chemical behavior.
The ketone group's carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. The adjacent α-carbons can be deprotonated by a base to form an enolate, which is a key nucleophilic intermediate in many reactions, such as alkylations and aldol-type condensations. acs.orgresearchgate.net
The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions. The cyano group itself can participate in reactions, such as hydrolysis to a carboxylic acid or reduction to an amine. Mechanistic studies could explore the coordination of the cyano group to Lewis acids, which can enhance the electrophilicity of the molecule. rsc.org
Computational studies can map out entire reaction pathways, identifying transition states and intermediates. marquette.edupku.edu.cn For example, the mechanism of a base-catalyzed self-condensation or an acid-catalyzed cyclization could be elucidated, providing activation energies that explain reaction feasibility and selectivity. science.govnih.gov The combination of MEP analysis, frontier orbital theory, and reaction pathway modeling provides a complete picture of the reactivity of this compound.
Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools for mapping out the potential reaction pathways of this compound and identifying the associated transition states. e3s-conferences.org Transition states represent the highest energy point along a reaction coordinate and are critical for determining the feasibility and rate of a chemical transformation. numberanalytics.com By modeling these transient structures, researchers can elucidate reaction mechanisms, predict product selectivity, and optimize reaction conditions to improve yields. e3s-conferences.orgnumberanalytics.com
For instance, in reactions involving cyclization, computational modeling can distinguish between different possible pathways, such as 5-exo versus 6-endo cyclizations, by calculating the relative energies of the transition states. e3s-conferences.org This analysis helps in understanding how factors like steric interactions can influence the final product distribution. e3s-conferences.org Methods like the single-ended growing string method and gradient extremal walking algorithms are employed to explore the potential energy surface and locate transition states and the corresponding reactant and product minima. nih.gov
The following table illustrates how computational methods can be used to predict reaction outcomes by analyzing transition state energies.
| Reactants | Activation Coordinate | Predicted Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Acrolein + 4-methylthiophenol | C=C bond stretch | Various addition products | Varies | Varies |
| 1,3-butadiene + Ethylene | C-C bond formation | Cyclohexene | ~25 | ~-40 |
| Amine oxide (cyclic) | C-H bond cleavage | Alkene + Hydroxylamine | 25.7 | - |
This table is a representative example based on general computational studies of reaction pathways and does not represent specific data for this compound due to a lack of available specific studies.
Analysis of Electrophilicity and Nucleophilicity: Fukui Functions and Local Softness
To understand the reactivity of this compound, it is essential to identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. Fukui functions and local softness are key reactivity descriptors derived from conceptual Density Functional Theory (DFT) that provide this information. nih.govmdpi.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de
There are three main types of Fukui functions:
f+(r): Describes the reactivity towards a nucleophilic attack (propensity to accept an electron). faccts.de
f-(r): Describes the reactivity towards an electrophilic attack (propensity to donate an electron). faccts.de
f0(r): Describes the reactivity towards a radical attack. faccts.de
Local softness, s(r), is related to the Fukui function and the global softness of the molecule. A higher value of local softness at a particular atomic site indicates greater reactivity. mdpi.com For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the aromatic ring and the cyano group can also play significant roles in its reactivity. nih.govpreprints.org The analysis of these descriptors helps in predicting how this compound will interact with other reagents. nih.gov
The table below shows representative Fukui function values for different types of atomic sites, illustrating how these values can pinpoint reactive centers.
| Molecule | Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| Substituted Olefin | Cα | 0.15 | 0.20 | 0.175 |
| Substituted Olefin | Cβ | 0.25 | 0.10 | 0.175 |
| Acrylonitrile | Cα | 0.08 | 0.25 | 0.165 |
| Acrylonitrile | Cβ | 0.35 | 0.05 | 0.200 |
This table provides illustrative data based on studies of similar functional groups and is not specific to this compound. mdpi.com
Computational Modeling of Electron Density Distribution
The electron density distribution, ρ(r), is a fundamental property of a molecule that dictates its physical and chemical characteristics. gla.ac.uk Computational methods, particularly DFT, can accurately model the electron density distribution of this compound. cabidigitallibrary.org This modeling reveals crucial information about chemical bonding, atomic charges, and regions of high or low electron concentration, which are directly related to the molecule's reactivity. cabidigitallibrary.orgmdpi.com
Analysis of the electron density can help to quantify the effects of the electron-withdrawing cyano group and the carbonyl group on the aromatic ring and the adjacent methylene (B1212753) groups. cabidigitallibrary.org This information is vital for understanding the molecule's behavior in various chemical environments. For instance, mapping the electrostatic potential onto the electron density surface can visually identify the positive and negative regions of the molecule, highlighting potential sites for intermolecular interactions. uniovi.es
Below is a table showing representative calculated atomic charges for a similar molecule, 8-hydroxyquinoline (B1678124), which illustrates how electron density is distributed across the molecule.
| Atom | Charge (B3LYP/6-31G(d,p)) | Charge (B3LYP/cc-pVDZ) |
| N1 | -0.38 | -0.35 |
| C2 | 0.15 | 0.13 |
| C8 | -0.25 | -0.23 |
| O | -0.59 | -0.57 |
| H (of OH) | 0.33 | 0.31 |
This data is for 8-hydroxyquinoline and serves as an illustrative example of the type of information obtained from electron density calculations. icm.edu.pl
Intermolecular Interactions and Molecular Dynamics
Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding and Other Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method is particularly useful for analyzing intermolecular interactions, such as hydrogen bonds, by quantifying the delocalization of electron density from a filled (donor) orbital of one molecule to an empty (acceptor) orbital of another. wisc.edu
For this compound, NBO analysis can be used to study its interactions with solvent molecules or biological receptors. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu For example, a significant E(2) value for the interaction between a lone pair on the carbonyl oxygen of this compound and an empty antibonding orbital of a hydrogen bond donor would provide strong evidence for the formation of a hydrogen bond. acs.org
The table below illustrates the type of data obtained from an NBO analysis for a representative molecule, showing donor-acceptor interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | σ* (N-H) | 5.5 |
| LP (N) | σ* (C-H) | 8.13 |
| π (C=C) | π* (C=O) | 2.1 |
This table contains illustrative data and is not specific to this compound. wisc.edu
Topological Analysis of Electron Density (AIM Theory) for Bond Critical Points
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. gla.ac.uk A key concept in AIM theory is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms. researchgate.net The properties of the electron density at the BCP, such as its value (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide quantitative information about the nature and strength of the chemical bond. uniovi.es
For this compound, AIM analysis can be used to characterize all of its covalent bonds and to identify and quantify weaker non-covalent interactions, such as hydrogen bonds and van der Waals interactions. researchgate.net For example, a positive value of the Laplacian at the BCP is characteristic of a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction), while a negative value indicates a shared-shell interaction (covalent bond). researchgate.net
The following table provides typical values of topological parameters at bond critical points for different types of interactions.
| Interaction Type | ρb (e/ų) | ∇²ρb (e/Å⁵) | Hb (Hartree/ų) |
| Covalent (C-C) | > 0.2 | < 0 | < 0 |
| Ionic (Na-Cl) | ~ 0.05 | > 0 | > 0 |
| Hydrogen Bond (O-H···O) | 0.05 - 0.15 | > 0 | ~ 0 |
| van der Waals | < 0.02 | > 0 | ~ 0 |
This table presents general ranges for AIM parameters and is not based on specific calculations for this compound. uniovi.esresearchgate.net
Molecular Dynamics Simulations for Conformational Equilibria
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing detailed insights into conformational equilibria. mdpi.com This technique models the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule explores different spatial arrangements, or conformations, in a simulated environment that can mimic physiological conditions. nih.gov The study of these geometries and their associated energies is known as conformational analysis. drugdesign.org For any given molecule, the landscape of potential energy as a function of its internal coordinates (like torsion angles) defines its conformational potential energy surface. The minima on this surface correspond to stable or metastable conformers. drugdesign.org
For a molecule like this compound, which possesses a bicyclic structure with a flexible, partially saturated ring, MD simulations can elucidate the equilibrium between different conformers. The 2-tetralone (B1666913) core, a fused system of a benzene (B151609) ring and a cyclohexanone ring, is not planar. The cyclohexanone portion can adopt several conformations, such as a half-chair or a twisted-boat form. The relative stability of these conformers is dictated by a balance of steric hindrance, angle strain, and torsional strain. lumenlearning.com
The study of the energetics between different rotamers is crucial for understanding the stability of various isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com In the case of this compound, the bulky and electron-withdrawing cyano group at the C8 position on the aromatic ring can influence the conformational preference of the adjacent aliphatic ring through steric and electronic effects. MD simulations can map the energy landscape associated with the ring's puckering and predict the most populated conformational states. ethz.ch By simulating the molecule in a solvent box (e.g., water), these simulations can also account for the influence of the environment on conformational stability. mdpi.com
Theoretical calculations can determine the geometries and energies of the most stable conformers. auremn.org.br A potential energy surface can be constructed by systematically changing dihedral angles. The energy differences between conformers are often small, suggesting that multiple conformations may coexist at ambient temperatures. ethz.ch
Below is a hypothetical data table illustrating the results of a conformational analysis for this compound, showing the relative energies and Boltzmann populations of potential conformers as might be determined by MD simulations and quantum chemical calculations.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Half-Chair A | Axial-like cyano group proximity | 0.00 | 75.3 |
| Half-Chair B | Equatorial-like cyano group proximity | 0.85 | 19.1 |
| Twist-Boat | Twisted cyclohexanone ring | 1.70 | 5.6 |
Computational Drug Design and Molecular Modeling (Excluding Clinical Data)
Computational drug design and molecular modeling have become indispensable tools in modern medicinal chemistry, enabling the rational design of new therapeutic agents and the optimization of existing ones. researchgate.net These methods allow for the investigation of molecular interactions and the prediction of biological activity, thereby accelerating the drug discovery process. healthinformaticsjournal.com For this compound, these computational approaches can be used to explore its potential as a pharmacologically active scaffold.
A critical first step in drug discovery is the identification of a biological target to which a small molecule can bind and modulate its function. nih.gov Computational methods for ligand-target interaction prediction aim to identify these potential protein targets for a given compound. These approaches can be broadly categorized into structure-based and ligand-based methods. nih.gov
Structure-based methods, such as molecular docking, require the three-dimensional structure of a potential target protein. nih.gov In a docking simulation, the ligand (this compound) is placed into the binding site of the protein, and its orientation and conformation are systematically sampled. A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode and the strength of the interaction. nih.gov This technique could be used to screen this compound against a library of known drug targets. For instance, since some tetralone derivatives are known to inhibit enzymes like macrophage migration inhibitory factor (MIF) or monoamine oxidase (MAO), docking studies could be performed to evaluate the potential of this compound to bind to these enzymes. nih.govbenchchem.com
Ligand-based methods are employed when the structure of the target is unknown. These methods rely on the principle that similar molecules often have similar biological activities. nih.gov By comparing this compound to a database of compounds with known targets, it is possible to infer potential targets. Pharmacophore modeling, a common ligand-based approach, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. A pharmacophore model could be built from known inhibitors of a target and then used to screen this compound to see if it matches the required spatial arrangement of features.
The following table provides a hypothetical summary of a molecular docking study of this compound against potential protein targets.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | 2V5Z | -8.2 | Tyr435, Gln206, Cys172 |
| Macrophage Migration Inhibitory Factor (MIF) | 1CA7 | -7.5 | Pro1, Tyr95, Asn97 |
| Dihydrofolate Reductase (DHFR) | 1DHF | -6.9 | Ile50, Phe31, Leu54 |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical approaches to correlate variations in chemical structure with changes in biological activity. pnrjournal.com
For this compound, a computational SAR study would involve designing a virtual library of analogs by systematically modifying its structure. For example, the position and nature of the cyano group could be altered, or other substituents could be introduced on the aromatic or aliphatic rings. The biological activity of these virtual compounds would then be predicted using methods like docking scores or more complex machine learning models.
In a QSAR study, various molecular descriptors are calculated for each analog. These descriptors quantify different physicochemical properties of the molecules, such as their size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). A mathematical model is then developed to find a correlation between these descriptors and the observed (or predicted) biological activity. pnrjournal.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. rsc.org For tetralone derivatives, studies have shown that substituents on the tetralone ring can significantly influence biological activity. benchchem.com
The table below presents a hypothetical QSAR dataset for a series of this compound analogs, illustrating how molecular descriptors might correlate with predicted inhibitory activity against a target like MAO-B.
| Compound | Modification | logP | Molecular Weight | Predicted pIC50 (-log(IC50)) |
|---|---|---|---|---|
| This compound | Parent | 1.85 | 171.19 | 6.5 |
| Analog 1 | 7-Fluoro | 1.95 | 189.18 | 6.8 |
| Analog 2 | 6-Methoxy | 1.70 | 201.22 | 7.1 |
| Analog 3 | 8-Amino | 1.20 | 175.21 | 5.9 |
| Analog 4 | No Cyano group | 1.90 | 146.19 | 5.2 |
Synthetic Applications and Derivative Chemistry of 8 Cyano 2 Tetralone
Building Block in Complex Organic Synthesis
The utility of 8-cyano-2-tetralone as a foundational scaffold is demonstrated in its application toward the synthesis of advanced organic molecules, ranging from substituted tetralones to elaborate polycyclic and heterocyclic systems.
This compound serves as an excellent starting material for creating a variety of substituted tetralone derivatives. The inherent functionalities of the molecule—the ketone, the aromatic ring, and the cyano group—provide multiple sites for chemical modification. For instance, the general synthesis of 8-aryl-2-tetralones has been achieved through methods like the Suzuki coupling, a palladium-catalyzed reaction that joins the tetralone core with various boronic acids. vulcanchem.comepa.govnih.gov This approach allows for the introduction of a wide range of aryl groups at the 8-position, leading to derivatives with diverse electronic and steric properties. epa.govnih.gov The ketone group itself can undergo reactions such as Grignard additions to form tertiary alcohols, further expanding the library of accessible derivatives. vulcanchem.com
| Reaction Type | Reagents/Conditions | Outcome | Reference |
| Suzuki Coupling | Cyanated boronic acid, Palladium catalyst | Introduction of aryl groups at the 8-position | vulcanchem.comepa.gov |
| Grignard Reaction | Grignard reagents (R-MgX) | Conversion of the ketone to a tertiary alcohol | vulcanchem.com |
| Cyanation | Copper(I) cyanide (CuCN) | Introduction of a cyano group onto the aromatic ring | lookchem.com |
| Reduction | Sodium borohydride (B1222165) (NaBH4), DIBAL-H | Conversion of ketone to alcohol or aldehyde | lookchem.com |
The tetralone framework is a key intermediate for constructing larger aromatic and heterocyclic systems. Substituted naphthalenes, for example, can be prepared from α-tetralone precursors through aromatization reactions, often using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or palladium on carbon (Pd/C) at high temperatures. csic.es The tetralone core has also been utilized in the synthesis of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs), such as anthracene, highlighting its versatility in creating complex carbon skeletons. nih.gov
Furthermore, this compound is instrumental in the synthesis of a vast range of heterocyclic compounds. The reactivity of the tetralone moiety allows for its participation in multi-component reactions to build intricate ring systems. One-pot condensation reactions involving 2-tetralone (B1666913), substituted benzaldehydes, and ammonium (B1175870) acetate (B1210297) can yield complex polycyclic nitrogen heterocycles like 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridines. researchgate.net Other synthetic routes starting from tetralone derivatives lead to various heterocycles including pyrimidines, isoxazolines, pyrazolines, and thiazoles.
| Starting Material | Reaction Type | Synthesized Heterocycle/PAH | Reference |
| α-Tetralone | Aromatization | Substituted Naphthalenes | csic.es |
| α-Tetralone | Multi-step synthesis | Anthracene | nih.gov |
| 2-Tetralone | One-pot condensation | Tetrahydrodibenzo[a,i]phenanthridine | researchgate.net |
| Arylidene Tetralones | Cyclization | Isoxazolines, Pyrazolines, Pyrimidines | |
| Tetralone Derivatives | Condensation/Cyclization | Quinolines, Pyranoxazines |
Development of Compounds with Biological Interest (Excluding Clinical Trials)
The derivatives synthesized from this compound are not merely of academic interest; many have been investigated for their potential applications in medicinal chemistry and material science.
The tetralone scaffold is present in numerous molecules with recognized biological activity. researchgate.net Consequently, this compound is a valuable intermediate for synthesizing novel compounds for biological screening. For example, α-tetralone analogs have shown potential as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurological disorders. vulcanchem.com Additionally, chalcone (B49325) derivatives, which can be synthesized from tetralones, have been reported to induce apoptosis and are explored as potential anticancer agents. vulcanchem.com The versatility of the tetralone core makes it a building block for creating libraries of compounds for drug discovery. researchgate.net
Beyond biological applications, this compound and its derivatives have found use in material science. The polarity imparted by the cyano group makes it suitable for applications in liquid crystals and coordination polymers. vulcanchem.com A significant area of exploration is the synthesis of fluorescent molecules. Chalcone-based derivatives of tetralone have been developed as fluorescent ligands for biological imaging, such as visualizing histamine (B1213489) H3 receptors in cells using confocal microscopy. frontiersin.orgnih.gov
The cyano group is a key structural feature in many merocyanine (B1260669) dyes, a class of compounds used as fluorescent probes and photographic sensitizers. hahnlab.comresearchgate.net Research has shown that incorporating a cyano group into the polymethine chain of merocyanine dyes can substantially enhance their photostability by reducing their reactivity with singlet oxygen. hahnlab.com This makes derivatives of this compound attractive precursors for creating more robust fluorescent dyes for imaging applications.
| Derivative Type | Application | Key Feature | Reference |
| Fluorescent Chalcones | Cellular Imaging (H3 Receptors) | Emission maxima around 570-600 nm | frontiersin.orgnih.gov |
| Merocyanine Dyes | Fluorescent Probes | Enhanced photostability due to cyano group | hahnlab.com |
| General Derivatives | Liquid Crystals, MOFs | Polarity of the cyano group | vulcanchem.com |
The structural features of this compound make it a candidate for incorporation into ligands for metal complexes used in catalysis. The cyano group can coordinate with metal centers, making it a useful anchor point in the design of metal-organic frameworks (MOFs) or coordination polymers. vulcanchem.com While specific catalytic systems based directly on this compound ligands are not extensively detailed, the fundamental chemistry of its functional groups allows for its use in constructing more complex molecules that can serve as ligands. For instance, vanadium complexes with pyrazolone-based ligands have been used as catalysts for the oxidation of tetralin to tetralone, demonstrating the role of metal complexes in transformations involving the tetralone core. researchgate.net The synthesis of ligands often involves building blocks with specific functional groups, and the combination of the aromatic system, ketone, and cyano group in this compound offers multiple points for creating bespoke ligands for catalytic applications.
Derivatization of this compound
The derivatization of this compound can be systematically approached by considering the three main reactive sites of the molecule: the ketone ring, the cyano group, and the aromatic system.
Functionalization at C-1 and C-3 positions of the Ketone Ring
The presence of the ketone at the C-2 position of the tetralone ring activates the adjacent C-1 and C-3 positions for a variety of functionalization reactions. The enolizable nature of the ketone facilitates reactions at the α-carbons.
Research has shown that 2-tetralones and their enamines can react with cyanogen (B1215507) halides. rsc.org Specifically, cyanogen chloride has been used to cyanate (B1221674) 2-tetralone enamines at the C-1 position. rsc.org This reaction introduces a cyano group at the C-1 position, leading to the formation of 1-cyano-2-tetralone derivatives. It is noteworthy that 1-cyano-2-tetralone exists predominantly in its enolic form. rsc.org
The ketone functionality itself is susceptible to nucleophilic attack. For instance, Grignard reagents can react with the ketone to form tertiary alcohols. vulcanchem.com While specific examples with this compound are not extensively documented in the provided results, this represents a fundamental and expected reaction pathway for the ketone group.
Table 1: Functionalization Reactions at C-1 and C-3
| Reaction Type | Reagent(s) | Position of Functionalization | Product Type | Reference |
| Cyanation | Cyanogen chloride | C-1 | 1-Cyano-2-tetralone derivative | rsc.org |
| Nucleophilic Addition | Grignard Reagents | C-2 | Tertiary alcohol | vulcanchem.com |
Transformations of the Cyano Group to Other Nitrogen-Containing Functionalities
The cyano group at the C-8 position is a versatile functional handle that can be converted into various other nitrogen-containing groups, significantly expanding the synthetic utility of this compound.
One of the most common transformations is the reduction of the cyano group to a primary amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net The resulting 8-aminomethyl-2-tetralone is a valuable intermediate for further derivatization.
The cyano group can also participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring. benchchem.com This transformation is valuable in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids.
Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, although specific examples for this compound were not detailed in the provided search results. The transformation of a cyano group into an amide is a key step in the synthesis of various heterocyclic compounds.
Table 2: Transformations of the Cyano Group
| Transformation | Reagent(s) | Resulting Functional Group | Product Type | Reference |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine (-CH₂NH₂) | 8-(Aminomethyl)-2-tetralone | researchgate.net |
| Cycloaddition | Sodium azide (NaN₃) | Tetrazole | 8-(Tetrazol-5-yl)-2-tetralone derivative | benchchem.com |
Scope of Substitutions on the Aromatic Ring System
The aromatic ring of this compound is activated for electrophilic aromatic substitution, and the position of substitution is directed by the existing cyano and alkyl functionalities. The cyano group is an electron-withdrawing group and a meta-director, while the fused, partially saturated ring acts as an ortho-, para-director. The interplay of these directing effects governs the regioselectivity of substitution reactions.
Nucleophilic aromatic substitution (SNA) is also a possibility, particularly if a good leaving group is present on the aromatic ring, facilitated by the electron-withdrawing nature of the cyano group. wikipedia.orglibretexts.org The nitro group, another strong electron-withdrawing group, is often used to activate aromatic rings for nucleophilic substitution. wikipedia.orglibretexts.org While direct examples on this compound are not provided, the principles of SNAr reactions on substituted aromatic rings are well-established. wikipedia.orglibretexts.org For SNAr to occur, an electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
The synthesis of various 8-aryl-2-tetralones has been achieved through methods like the Suzuki coupling, which involves the reaction of a triflate derivative of 2-tetralone with an aryl boronic acid. nih.gov This methodology could potentially be adapted to introduce various aryl substituents onto the aromatic ring of a pre-functionalized tetralone system.
Table 3: Potential Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Potential Position of Substitution | Product Type | Reference |
| Electrophilic Aromatic Substitution | e.g., Nitrating agents (HNO₃/H₂SO₄) | Depends on directing group effects | Nitro-8-cyano-2-tetralone | vulcanchem.comwikipedia.org |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Position of a suitable leaving group (e.g., triflate) | Aryl-substituted this compound | nih.gov |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe) | Position of a suitable leaving group (e.g., halide) with ortho/para activating group | Methoxy-8-cyano-2-tetralone derivative | benchchem.comwikipedia.orglibretexts.org |
Conclusion and Future Research Directions
Summary of Key Achievements in 8-Cyano-2-tetralone Research
Research into this compound has primarily established its role as a valuable synthetic intermediate. It has been successfully utilized in the preparation of more complex molecules, such as amine derivatives, through reactions involving its carbonyl and cyano functionalities. For instance, this compound has been reported to react with dipropylamine (B117675) and sodium borohydride (B1222165) to yield specific amine products, demonstrating its reactivity and synthetic versatility. wikipedia.org The broader class of tetralones, including 2-tetralone (B1666913), serves as a fundamental building block in organic synthesis, contributing to the creation of various pharmaceutical drugs like L-687,384, nepinalone, napamezole, spirodone, and trioxifene. fishersci.ca This established utility of the tetralone core underscores the inherent potential of this compound as a precursor for diverse chemical entities.
Identification of Knowledge Gaps and Untapped Research Avenues
Despite its demonstrated utility as an intermediate, comprehensive research focusing solely on the intrinsic chemical and biological properties of this compound remains limited. A significant knowledge gap exists concerning its direct reactivity profiles beyond simple derivatizations, its detailed spectroscopic characterization, and its specific biological activities. Untapped research avenues include a more thorough investigation into novel synthetic routes specifically optimized for this compound, exploring alternative methods for introducing the cyano group at the 8-position of the 2-tetralone scaffold. Furthermore, a deeper understanding of its conformational preferences and electronic properties, which could significantly influence its interactions in biological systems or its reactivity in complex synthetic pathways, is needed.
Emerging Methodologies and Technologies Applicable to this compound Synthesis and Study
The synthesis and study of this compound can greatly benefit from emerging methodologies and technologies in organic chemistry. Advanced catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could offer more efficient and selective routes for its synthesis or for the introduction of additional functionalities. For instance, cyanation of aromatic triflates has been successfully employed in the synthesis of other cyano-tetralone derivatives, suggesting a promising avenue for this compound. nih.gov Metal-free and ultrasound-assisted approaches, which have shown promise in the synthesis of other functionalized 2-tetralones, could provide greener and more economical synthetic pathways. Computational chemistry techniques, including density functional theory (DFT) calculations and molecular dynamics simulations, can be employed to predict its physicochemical properties, reactivity, and potential binding interactions with biological targets, guiding experimental design and accelerating discovery.
Potential for Novel Applications and Derivatization Strategies
The structural motif of this compound, combining a ketone and a nitrile group on a bicyclic scaffold, presents numerous opportunities for novel applications and derivatization strategies. Given that various tetralone derivatives exhibit diverse therapeutic activities, including anticancer, antibacterial, and antimalarial properties, this compound and its derivatives could be explored for similar biological applications. For example, 8-nitro-2-tetralone (B1508173) has shown promising results in inhibiting the growth of certain cancer cells and possesses antimicrobial properties, suggesting that the tetralone core with an electron-withdrawing group at the 8-position can confer biological activity. Derivatization strategies could focus on:
Modification of the Ketone: Reactions such as aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations could lead to a wide array of novel compounds with varied biological profiles.
Transformation of the Cyano Group: The nitrile group can be converted into carboxylic acids, amides, or tetrazoles, providing access to diverse functionalities and potentially altering biological activity or pharmacokinetic properties.
Functionalization of the Aromatic Ring: Electrophilic aromatic substitution or metal-catalyzed coupling reactions could introduce additional substituents, allowing for fine-tuning of its chemical and biological characteristics.
Broader Impact on Organic and Medicinal Chemistry Research
Research on this compound contributes significantly to the broader fields of organic and medicinal chemistry. By expanding the knowledge base of this specific compound, it enriches the understanding of structure-activity relationships within the tetralone family. This can facilitate the rational design of new compounds with tailored properties for various applications, including drug discovery. The exploration of efficient and sustainable synthetic routes for this compound can also lead to advancements in synthetic methodology, promoting greener chemical processes and broader access to complex molecular scaffolds. Ultimately, continued research into this compound has the potential to yield novel bioactive molecules and innovative synthetic strategies, impacting the development of new therapeutics and materials.
Q & A
Q. How can machine learning improve the prediction of this compound’s physicochemical properties?
- Methodology : Train models on datasets of tetralone derivatives (e.g., logP, solubility, melting points). Use open-source tools like RDKit for feature extraction. Validate predictions against experimental data and refine algorithms using cross-validation .
Methodological Notes
- Data Presentation : Tabulate reaction conditions, yields, and spectral data in supplementary materials. Use standardized formats (e.g., CIF files for crystallography) .
- Contradiction Resolution : Apply the "STARD" guidelines for transparent reporting of analytical discrepancies .
- Ethical Compliance : Cite all prior work rigorously and avoid data manipulation; use tools like Turnitin for plagiarism checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
